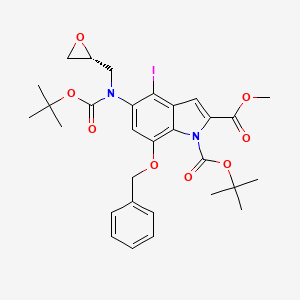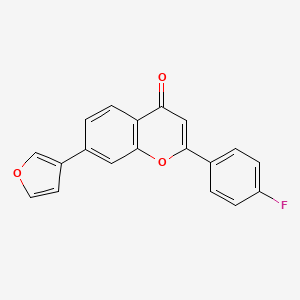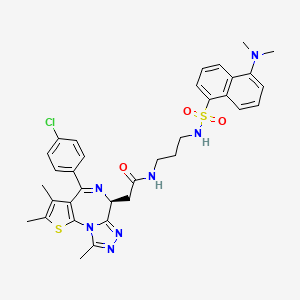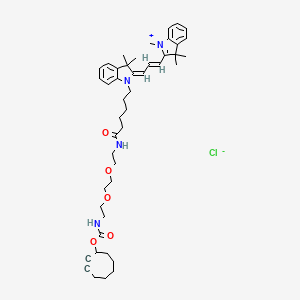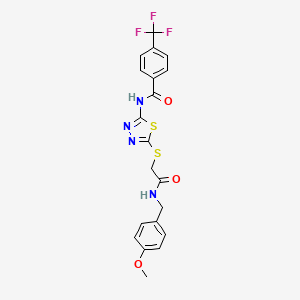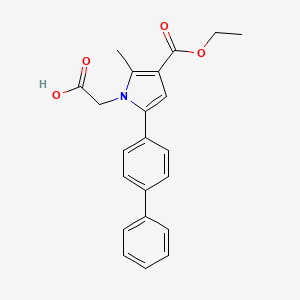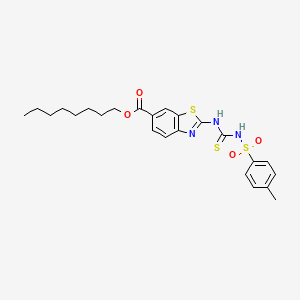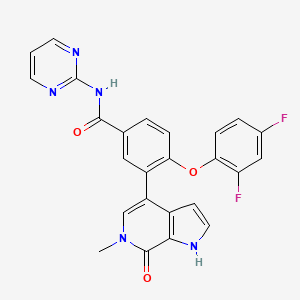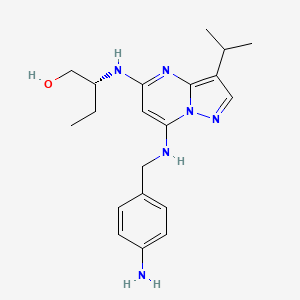
NLRP3 agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NLRP3 agonist 1 is a compound that activates the NOD-, LRR-, and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns and damage-associated molecular patterns. Upon activation, it triggers an inflammatory response by activating caspase-1, which subsequently leads to the maturation and release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NLRP3 agonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Commonly, organic solvents, catalysts, and reagents such as acids, bases, and oxidizing agents are used in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
NLRP3 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
NLRP3 agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of the NLRP3 inflammasome.
Biology: Helps in understanding the role of the NLRP3 inflammasome in various biological processes, including cell death and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the NLRP3 inflammasome
Mechanism of Action
NLRP3 agonist 1 exerts its effects by activating the NLRP3 inflammasome. The activation process involves two steps: priming and assembly. During priming, the expression of NLRP3 and pro-inflammatory cytokines is upregulated. In the assembly step, NLRP3 oligomerizes and recruits the adaptor apoptosis-associated speck-like protein and the effector cysteine protease procaspase-1. This leads to the activation of caspase-1, which cleaves pro-interleukin-1β and pro-interleukin-18 into their active forms, resulting in an inflammatory response .
Comparison with Similar Compounds
NLRP3 agonist 1 is unique in its ability to specifically activate the NLRP3 inflammasome. Similar compounds include:
Nigericin: A microbial toxin that activates the NLRP3 inflammasome by inducing potassium efflux.
Muramyl dipeptide: A bacterial cell wall component that activates the NLRP3 inflammasome through the recognition of pathogen-associated molecular patterns.
Extracellular ATP: Activates the NLRP3 inflammasome by binding to the P2X7 receptor and inducing potassium efflux
This compound stands out due to its specific activation mechanism and potential therapeutic applications in treating inflammatory diseases.
Properties
Molecular Formula |
C15H16N6 |
|---|---|
Molecular Weight |
280.33 g/mol |
IUPAC Name |
4-N-(1-methylcyclopropyl)-7-(1H-pyrazol-5-yl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C15H16N6/c1-15(5-6-15)20-13-10-3-2-9(11-4-7-17-21-11)8-12(10)18-14(16)19-13/h2-4,7-8H,5-6H2,1H3,(H,17,21)(H3,16,18,19,20) |
InChI Key |
KNPJIDCHCYGPIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC(=NC3=C2C=CC(=C3)C4=CC=NN4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


